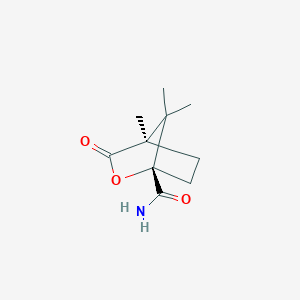

(1S)-(-)-Camphanic acid amide

Vue d'ensemble

Description

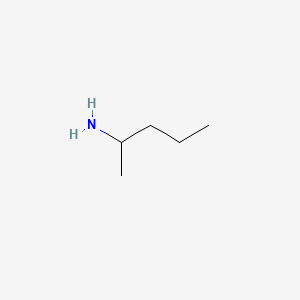

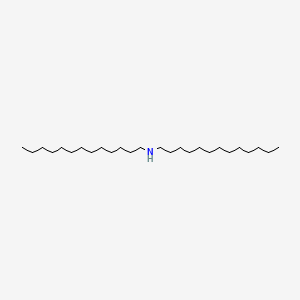

“(1S)-(-)-Camphanic acid amide” is a type of amide . Amides are a class of nitrogen-containing compounds related to ammonia and amines . They are formed by replacing the hydroxyl group (OH) of an acid by an amino group (NR2, in which R may represent a hydrogen atom or an organic combining group such as methyl, CH3) .

Synthesis Analysis

Amides are usually prepared by the reaction of an amine with an acid chloride . Ammonia, monosubstituted amines, and disubstituted amines all undergo this reaction . Another method is the direct amidation of esters with amines .

Molecular Structure Analysis

Amides have a general structure in which a nitrogen atom is bonded to a carbonyl carbon atom . The amide functional group is planar - the carbon, oxygen, nitrogen, and the first atom of each of the R groups on carbon and nitrogen lie in the same plane .

Physical And Chemical Properties Analysis

Amides generally have high boiling points and melting points . These characteristics and their solubility in water result from the polar nature of the amide group and hydrogen bonding . The lower members of the series are soluble in water, with borderline solubility occurring in those that have five or six carbon atoms .

Applications De Recherche Scientifique

Chiral N-Acyliminium Ion Formation

The camphanic acid amide has been used in the generation of a chiral N-acyliminium ion, which is a key intermediate in organic synthesis. This ion has been trapped successfully with various silyl nucleophiles, leading to the formation of diastereomers with high diastereoselectivities (Wanner, Praschak, & Nagel, 1990).

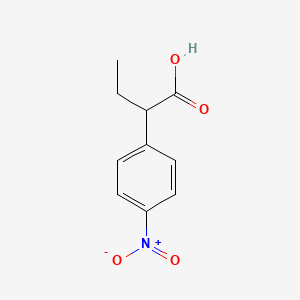

Conformational Study of Diastereomeric Amides

Research involving the conformation and configuration of diastereomeric amides of (1S,3R)-camphanic acid has provided insights into molecular interactions. Studies using NMR data and MM2 calculations have revealed how the α-arylethyl group in these compounds adopts distinct absolute conformations, contributing to our understanding of stereochemistry (Hameršak, Selestrin, Lesac, & Sunjic, 1998).

Stereochemical Analysis in Rearrangements

In a study examining the stereochemical course of the thermal 2-aza-Cope rearrangement, (1S)-(-)-Camphanic acid amide was pivotal in determining the absolute configuration of the reaction products. This type of research is crucial for understanding reaction mechanisms in organic chemistry (Müller, Toujas, & Bernardinelli, 2000).

Vibrational Spectroscopy and Circular Dichroism Studies

The compound has been the subject of vibrational absorption and circular dichroism (VCD) studies, contributing to the field of spectroscopy. These studies provide valuable information about the molecular structure and behavior of (1S,3R)-camphanic acid in various solutions (Buffeteau, Cavagnat, Bouchet, & Brotin, 2007).

Derivatization Reagent for Stereoisomeric Separation

Camphanic acid chloride, closely related to camphanic acid amide, has been used as a powerful derivatization reagent for the separation of racemic drugs and stereoisomeric metabolites in biological matrices. This demonstrates the compound’s significance in pharmaceutical analysis (Licea-Perez, Wang, Rodgers, Bowen, Fang, Szapacs, & Evans, 2015).

Catalysis in Asymmetric Reactions

In the field of catalysis, new chiral amide alcohols derived from (1S)-7,7-dimethylbicyclo heptane-1-carboxylic acid-2-one, which is prepared from natural(+)-camphor, have been used as catalysts in asymmetric addition reactions. This demonstrates the application of camphanic acid derivatives in enantioselective synthesis (Jian, 2007).

Amide Bond Formation in Aqueous Media

Research on the mechanism of amide formation in aqueous media, using compounds like camphanic acid, contributes to bioconjugation chemistry. Understanding these mechanisms is vital for developing more efficient synthesis methods in pharmaceutical and biological sciences (Nakajima & Ikada, 1995).

Self-Motion Study

Camphanic acid has been studied for its self-motion on water surfaces, providing insights into surface chemistry and the interaction of molecular structures with surfactants. This research has implications for developing novel materials and understanding dynamic molecular systems (Nakata & Kirisaka, 2006).

Propriétés

IUPAC Name |

(1S,4R)-4,7,7-trimethyl-3-oxo-2-oxabicyclo[2.2.1]heptane-1-carboxamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H15NO3/c1-8(2)9(3)4-5-10(8,6(11)12)14-7(9)13/h4-5H2,1-3H3,(H2,11,12)/t9-,10+/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GBVNYFRWPFCGSF-VHSXEESVSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(C2(CCC1(OC2=O)C(=O)N)C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@@]12CC[C@@](C1(C)C)(OC2=O)C(=O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H15NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

197.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(1S)-(-)-Camphanic acid amide | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

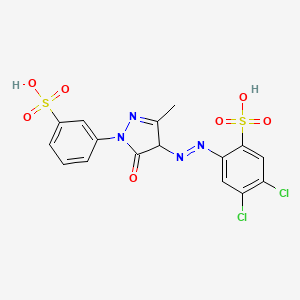

Feasible Synthetic Routes

Citations

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-[(2-aminophenyl)-phenylmethylidene]hydroxylamine](/img/structure/B1630491.png)